1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a pyridine and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3,6-dihydro-2H-pyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
3,6-Dihydro-2H-pyridine: Contains the pyridine ring but lacks the thiadiazole moiety.
5-(3,6-Dihydro-2H-pyridin-1-yl)-1,2,4-thiadiazole: Similar structure but without the methyl group.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the pyridine and thiadiazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(3,6-dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-7-9-8(12-10-7)11-5-3-2-4-6-11/h2-3H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAPCRTAGCDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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